2-Aminohexadecane-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminohexadecane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of hexadecasphingosine. This process typically requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexadecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced further to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Aminohexadecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex sphingolipids.
Biology: Plays a role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Mechanism of Action
The mechanism of action of 2-aminohexadecane-1,3-diol involves its incorporation into sphingolipids, which are crucial for maintaining cell membrane integrity and facilitating signal transduction. The compound interacts with specific molecular targets, such as sphingosine kinases and ceramide synthases, to modulate various cellular pathways, including apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Hexadecasphingosine: A precursor in the biosynthesis of 2-aminohexadecane-1,3-diol.
Sphinganine: Another sphingoid base with similar structural features.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in sphingolipid metabolism distinguish it from other similar compounds .
Properties
IUPAC Name |
2-aminohexadecane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h15-16,18-19H,2-14,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLREJQHRKUJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454398 | |
Record name | 2-aminohexadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50731-08-3 | |
Record name | 2-aminohexadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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